Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate
Description
Properties
IUPAC Name |
ethyl (E)-2-methyl-3-(4-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)9(2)8-10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHCLCYSGLACG-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 2-methyl-3-(4-nitrophenyl)propenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Reduction: Ethyl 2-methyl-3-(4-aminophenyl)prop-2-enoate.
Substitution: Depending on the nucleophile, products can vary widely.
Hydrolysis: 2-methyl-3-(4-nitrophenyl)propenoic acid and ethanol.
Scientific Research Applications
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is used in various scientific research applications:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrophenyl compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitrophenyl and ester groups. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- Molecular Formula: C₁₀H₉NO₄; MW: 207.19 g/mol .
- Key Differences : Lacks the α-methyl group and uses a methyl ester instead of an ethyl ester.
- The methyl ester group shortens the alkyl chain, which may lower lipophilicity compared to the ethyl analogue.
Methyl 2-acetamido-3-(4-nitrophenyl)prop-2-enoate
Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate
- Molecular Formula: C₁₁H₁₁NO₅; MW: 237.21 g/mol .
- Key Differences : Features a Z-configuration and a hydroxyl group at the β-position.
- Impact: The hydroxyl group enables hydrogen bonding, influencing crystal packing (r.m.s. deviation = 0.065 Å) .
Ethyl 2-Nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate
- Molecular Formula: C₁₅H₁₇NO₅; MW: 291.30 g/mol .
- Key Differences : Contains a nitrile group at the α-position and a trimethoxyphenyl substituent.
- Impact :
- The nitrile group is electron-withdrawing, increasing the electrophilicity of the α-carbon.
- The trimethoxyphenyl group enhances steric bulk and electron density, altering reactivity in aromatic substitution reactions.
Ethyl 2-methyl-3-(4-methylphenyl)prop-2-enoate
- Molecular Formula : C₁₃H₁₆O₂; MW : 204.27 g/mol (estimated from similar structures) .
- Key Differences : Replaces the nitro group with a methyl group on the phenyl ring.
- Impact: The methyl group is electron-donating, reducing the electron deficiency of the enoate system and decreasing reactivity toward nucleophiles. Improved stability under acidic conditions compared to the nitro-substituted analogue.
Structural and Functional Analysis Table
Biological Activity
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is an organic compound that has garnered attention in various fields, particularly for its biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and potential applications, supported by relevant case studies and research findings.
Overview of the Compound
This compound has the molecular formula C12H13NO4 and features a nitrophenyl group known for its electron-withdrawing properties. The compound is synthesized through the esterification of 2-methyl-3-(4-nitrophenyl)propenoic acid with ethanol, typically using sulfuric acid as a catalyst.
Key Reactions
The compound can undergo several types of reactions:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
- Substitution : The ester group can participate in nucleophilic substitution reactions.
- Hydrolysis : Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and ethanol.
Comparison with Similar Compounds
This compound can be compared with other derivatives such as:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Ethyl 2-methyl-3-(4-aminophenyl)prop-2-enoate | Amino group instead of nitro | Different reactivity |
| Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate | Cyano group | Unique reactivity profile |
The biological activity of this compound is primarily attributed to its structural components. The nitrophenyl group participates in electron transfer reactions, while the ester group can undergo hydrolysis, releasing active carboxylic acids that interact with various biochemical pathways. These interactions may influence enzyme activities and metabolic processes, making the compound relevant in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related nitrophenyl compounds have significant activity against various bacterial strains, including resistant pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae .
Case Studies and Research Findings
- Antibacterial Activity : A study highlighted that derivatives with nitrophenyl groups demonstrated potent antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. This suggests potential applications in developing new antibiotics against resistant strains .
- Antitumor Activity : Research on structurally related compounds has revealed their antiproliferative effects on cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity against various cancer types, indicating a potential role in cancer therapy .
Applications in Medicine and Industry
This compound has potential applications in:
- Pharmaceutical Development : Its structural similarity to biologically active compounds makes it a candidate for drug development targeting various diseases.
- Industrial Chemistry : The compound is utilized in producing dyes and pigments due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via a Morita-Baylis-Hillman (MBH) reaction between 4-nitrobenzaldehyde and ethyl 2-methylprop-2-enoate. Key steps include:
- Catalyst Selection : Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) or similar nucleophilic catalysts to activate the α,β-unsaturated ester .
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DCM) enhance reaction rates and regioselectivity.
- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
- Validation : Monitor reaction progress via TLC and confirm purity using -NMR (e.g., characteristic vinyl proton at δ 6.5–7.5 ppm) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Key Techniques :
- - and -NMR : Identify substituents (e.g., ethyl ester protons at δ 1.2–4.2 ppm, nitroaryl protons at δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (~1700–1750 cm) and nitro group (~1520 cm) .
- HRMS : Validate molecular weight (expected [M+H] for CHNO: 248.0923) .
- Data Table :
| Technique | Key Peaks/Data Points | Functional Group Confirmation |
|---|---|---|
| -NMR | δ 1.3 (t, 3H, CH) | Ethyl ester |
| -NMR | δ 165–170 ppm (C=O) | Ester carbonyl |
| IR | 1720 cm (C=O stretch) | Ester |
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software tools are critical for analysis?
- Structural Analysis Workflow :
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Structure Solution : SHELXD (for phase problem resolution) and SHELXL (for refinement) are standard for small-molecule crystallography .
- Validation : Check for planarity deviations (r.m.s. < 0.1 Å) and dihedral angles (e.g., nitroaryl vs. propenoate plane < 5°) using ORTEP-3 for visualization .
- Case Study : The monoclinic P2/c space group (a = 13.05 Å, b = 10.84 Å, c = 7.67 Å, β = 91.27°) was resolved for a hydroxy analog, highlighting the importance of hydrogen bonding in packing .
Q. What strategies address contradictions in hydrogen bonding patterns observed in crystallographic studies of nitroaryl propenoates?
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., motifs) and compare with theoretical models .
- Validation Tools : Use PLATON or Mercury to validate intermolecular interactions and resolve discrepancies between experimental data and density functional theory (DFT) predictions .
- Example : In Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, O–H···O hydrogen bonds (2.7–2.9 Å) dominate the packing, while nitro group interactions are weaker .
Q. What mechanistic insights are critical for optimizing the Morita-Baylis-Hillman reaction for nitroaryl propenoate derivatives?
- Mechanistic Considerations :
- Nucleophilic Activation : DABCO forms a zwitterionic intermediate with the α,β-unsaturated ester, enhancing electrophilicity at the β-carbon .
- Steric Effects : Substituents on the aldehyde (e.g., 4-nitro group) influence regioselectivity and reaction rate.
- Side Reactions : Competing Michael additions are minimized by low-temperature, anhydrous conditions.
- Advanced Monitoring : Use -NMR kinetics or in-situ IR to track intermediate formation and optimize reaction times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
